molecular formula C9H11NO2 B1282918 1-(2-Amino-3-methoxyphenyl)ethanone CAS No. 42465-54-3

1-(2-Amino-3-methoxyphenyl)ethanone

Cat. No. B1282918
CAS RN: 42465-54-3
M. Wt: 165.19 g/mol
InChI Key: RHVYWYRETWKHDC-UHFFFAOYSA-N
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Description

The compound 1-(2-Amino-3-methoxyphenyl)ethanone is a chemical entity that can be used as a precursor or intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group and a methoxy group attached to a phenyl ring, which is further connected to an ethanone moiety. This structure provides a versatile framework for chemical modifications and the formation of complex molecules.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones involves the formation of azetidinone rings with methoxy and methylthio substituents . Although the compound , 1-(2-Amino-3-methoxyphenyl)ethanone, is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis by considering the functional groups and the reactivity of the phenyl ethanone core.

Molecular Structure Analysis

X-ray diffraction techniques have been employed to determine the structure of similar compounds, such as (E)-1-[4-(2-hydroxy-5-methoxybenzylideneamino)-phenyl]ethanone and its isomer . These studies provide insights into the molecular geometry and intramolecular interactions, such as hydrogen bonding, which are crucial for understanding the behavior of 1-(2-Amino-3-methoxyphenyl)ethanone. The molecular structure of related compounds has also been optimized using density functional theory (DFT), which could be applied to 1-(2-Amino-3-methoxyphenyl)ethanone to predict its geometry and electronic properties .

Chemical Reactions Analysis

The reactivity of the phenyl ethanone core is highlighted by its ability to undergo condensation reactions, as shown in the synthesis of 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one from 1-(2,4-dihydroxyphenyl)ethanone . This suggests that 1-(2-Amino-3-methoxyphenyl)ethanone could similarly participate in condensation reactions, potentially leading to the formation of heterocycles such as isoflavones, isoxazoles, pyrazoles, and aminopyrimidines, depending on the choice of binucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(2-Amino-3-methoxyphenyl)ethanone have been studied using various techniques. The influence of solvent polarity on the energetic behavior of these compounds has been examined, indicating that the total energies decrease with increasing solvent polarity . This information could be extrapolated to predict the solubility and reactivity of 1-(2-Amino-3-methoxyphenyl)ethanone in different solvents. Additionally, the molecular electrostatic potentials (MEPs) of similar compounds have been calculated, which could inform the understanding of the reactivity and intermolecular interactions of 1-(2-Amino-3-methoxyphenyl)ethanone .

Scientific Research Applications

Application in Chiral Selective Synthesis

  • Specific Scientific Field: Biochemical Engineering .
  • Summary of the Application: “1-(2-Amino-3-methoxyphenyl)ethanone” is used in the chiral selective synthesis of “(1R)-(3-methylphenyl)ethan-1-amine”. This compound is a key component of different pharmaceutical drugs .
  • Methods of Application or Experimental Procedures: The process involves the use of transaminases, specifically ATA-025, to carry out the chiral selective transamination of “1-(3-methylphenyl)ethan-1-one” to “(1R)-(3-methylphenyl)ethan-1-amine”. Dimethylsulfoxide (10% V/V) was found to be the best co-solvent for this bioconversion .
  • Results or Outcomes: The optimized reaction conditions resulted in a conversion rate of 99.22 ± 2.61%, with 49.55 g/L of product formation. The actual product recovery was 38.16 g, corresponding to a product yield of 77.03 ± 1.01% with respect to the product formed after the reaction .

Application in Antioxidant Activity

  • Specific Scientific Field: Biochemistry .
  • Summary of the Application: “1-(2-Amino-3-methoxyphenyl)ethanone” is used in the synthesis of 2’-aminochalcone derivatives, which have been tested for their antioxidant activity .
  • Methods of Application or Experimental Procedures: Three 2’-aminochalcone derivatives were synthesized, characterized, and tested in vitro. The compounds were characterized on the basis of 1H NMR, 13C NMR, ESI-mass spectrometry, FT-IR, UV/Vis, and elemental analysis .
  • Results or Outcomes: The aminochalcone carrying two hydroxyl functionalities in adjacent meta and para position exhibits a stronger antioxidant activity than the other derivatives .

Application in Pharmaceutical Industry

  • Specific Scientific Field: Pharmaceutical Industry .
  • Summary of the Application: “1-(2-Amino-3-methoxyphenyl)ethanone” is used in the synthesis of various pharmaceutical drugs .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures in the pharmaceutical industry can vary greatly depending on the specific drug being synthesized .
  • Results or Outcomes: The outcomes of these applications can also vary greatly, but the ultimate goal is usually the production of effective and safe pharmaceutical drugs .

Application in Material Science

  • Specific Scientific Field: Material Science .
  • Summary of the Application: “1-(2-Amino-3-methoxyphenyl)ethanone” is used in the synthesis of various materials due to its unique chemical properties .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures in material science can vary greatly depending on the specific material being synthesized .
  • Results or Outcomes: The outcomes of these applications can also vary greatly, but the ultimate goal is usually the production of effective and safe materials .

Application in Chemical Synthesis

  • Specific Scientific Field: Chemical Synthesis .
  • Summary of the Application: “1-(2-Amino-3-methoxyphenyl)ethanone” is used in the synthesis of various chemical compounds due to its unique chemical properties .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures in chemical synthesis can vary greatly depending on the specific compound being synthesized .
  • Results or Outcomes: The outcomes of these applications can also vary greatly, but the ultimate goal is usually the production of effective and safe chemical compounds .

Safety And Hazards

Safety information for 1-(2-Amino-3-methoxyphenyl)ethanone indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing hands thoroughly after handling, and using only in a well-ventilated area .

properties

IUPAC Name

1-(2-amino-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVYWYRETWKHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546814
Record name 1-(2-Amino-3-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-3-methoxyphenyl)ethanone

CAS RN

42465-54-3
Record name 1-(2-Amino-3-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an atmosphere of nitrogen, methyl iodide (1.35 g, 10 mmol) and potassium carbonate (4.39 g, 320 mmol) were added to a solution of 2′-amino-3′-hydroxyacetophenone (960 mg, 6 mmol, TCI Europe) in DMF (6 ml). The reaction mixture was stirred for 1 h at r.t., during which time the color of the mixture changed from light brown to dark green. The mixture was then worked up by extraction with H2O/ethyl acetate, drying of the organic phase (Na2SO4), and evaporation of solvent. The title compound (960 mg, 92%) was isolated from the residue by column chromatography (silica gel, heptan/ethyl acetate=100/0-70/30).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
92%

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